Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate

Description

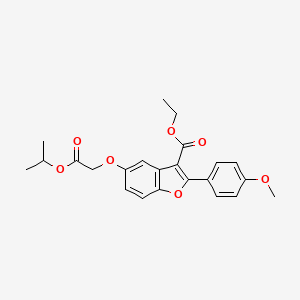

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a benzofuran derivative featuring a 4-methoxyphenyl group at position 2, an ethyl carboxylate ester at position 3, and a 2-isopropoxy-2-oxoethoxy chain at position 5. The substituents on this compound likely influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

ethyl 2-(4-methoxyphenyl)-5-(2-oxo-2-propan-2-yloxyethoxy)-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O7/c1-5-27-23(25)21-18-12-17(28-13-20(24)29-14(2)3)10-11-19(18)30-22(21)15-6-8-16(26-4)9-7-15/h6-12,14H,5,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEYFCCXWIPEOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)OC(C)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. Common steps in the synthesis might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Substituents: The isopropoxy, oxoethoxy, and methoxy groups are introduced through substitution reactions using reagents like isopropyl alcohol, ethyl oxalate, and methanol, respectively.

Esterification: The carboxylate group is typically introduced through esterification reactions using ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms are commonly used in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes key structural analogues and their distinguishing features:

Analysis of Substituent Effects

Position 2 Substituents

- tert-Butyl (CAS 433701-96-3) : The bulky tert-butyl group increases steric hindrance, which may reduce reactivity but improve metabolic stability .

Position 5 Substituents

- Target Compound : The 2-isopropoxy-2-oxoethoxy chain introduces both ether and ester functionalities, balancing lipophilicity and hydrolytic stability.

- Hydroxyl (CAS 5010-38-8) : The hydroxyl group increases polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing membrane permeability .

Position 3 Substituents

All compounds share an ethyl carboxylate group, which is hydrolytically labile and may serve as a prodrug moiety for carboxylic acid activation in vivo.

Physicochemical and Functional Implications

- Lipophilicity: The bromine and fluorophenyl groups in CAS 308297-46-3 contribute to a high XLogP3 (6.4), indicating pronounced lipophilicity . The hydroxyl group in CAS 5010-38-8 reduces logP, favoring aqueous solubility but limiting blood-brain barrier penetration . The target compound’s isopropoxy-oxoethoxy chain likely results in moderate logP, balancing solubility and bioavailability.

Reactivity :

- Bromine in CAS 308297-46-3 may confer halogen-bonding capabilities, useful in enzyme inhibition .

Biological Activity

Ethyl 5-(2-isopropoxy-2-oxoethoxy)-2-(4-methoxyphenyl)benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C22H22O6

- Molecular Weight : 382.412 g/mol

- Purity : Typically around 95%.

Antitumor Activity

Benzofuran derivatives, including the compound , have shown significant antitumor potential. Research indicates that certain benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the low micromolar range against ovarian cancer cells (A2780), suggesting strong antitumor activity .

Anti-inflammatory Effects

Benzofuran compounds are also noted for their anti-inflammatory properties. They can inhibit pathways involved in inflammation, making them candidates for treating inflammatory diseases. The specific mechanisms often involve the modulation of cytokine production and the inhibition of inflammatory mediators .

Antimicrobial Activity

Research has shown that benzofuran derivatives possess antibacterial and antifungal properties. These activities are crucial for developing new antibiotics and antifungal agents, particularly in an era of rising antibiotic resistance .

Study on Antitumor Efficacy

A study evaluated various benzofuran derivatives for their cytotoxic effects on human cancer cell lines. Among these, a derivative similar to this compound exhibited promising results with an IC50 of approximately 12 μM against A2780 cells. This indicates a significant potential for further development as an anticancer agent.

In Vivo Studies

In vivo studies involving animal models have shown that compounds in this class can induce apoptosis in tumor cells while sparing normal cells, highlighting their selective toxicity. Such findings are essential for assessing the therapeutic index of these compounds .

Summary of Biological Activities

Q & A

Q. What experimental and computational approaches validate molecular interactions in host-guest systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.